2-Chloroethyl p-toluenesulfonate

Organic Synthesis Halide Exchange Selectivity

2-Chloroethyl p-toluenesulfonate (CAS 80-41-1, molecular formula C9H11ClO3S, molecular weight 234.70 g/mol ) is a bifunctional organic compound that combines an electrophilic 2-chloroethyl group with a highly effective p-toluenesulfonate (tosylate) leaving group. This structural duality makes it a versatile alkylating agent in organic synthesis, where it serves as an intermediate for introducing the 2-chloroethoxy moiety into target molecules.

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 80-41-1
Cat. No. B146322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl p-toluenesulfonate
CAS80-41-1
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCl
InChIInChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
InChIKeyZXNMIUJDTOMBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroethyl p-toluenesulfonate: Key Properties and Procurement Considerations


2-Chloroethyl p-toluenesulfonate (CAS 80-41-1, molecular formula C9H11ClO3S, molecular weight 234.70 g/mol [1]) is a bifunctional organic compound that combines an electrophilic 2-chloroethyl group with a highly effective p-toluenesulfonate (tosylate) leaving group. This structural duality makes it a versatile alkylating agent in organic synthesis, where it serves as an intermediate for introducing the 2-chloroethoxy moiety into target molecules . For procurement specialists, it is important to distinguish it from other simple tosylates or alkyl halides, as its dual electrophilic sites and predictable reaction kinetics [2] are the basis for its specific use in synthetic methodologies and analytical method development.

1 Selective alkylation via 2-chloroethyl group transfer
2 High-purity reference standard for genotoxic impurity analysis
3 Mechanistic probe for solvolysis and leaving group studies

Why Substituting 2-Chloroethyl p-toluenesulfonate with Generic Analogs Carries Technical Risk


While 2-Chloroethyl p-toluenesulfonate belongs to a broader class of alkyl tosylates and halides, its specific reactivity profile is not interchangeable with its closest analogs, such as 2-bromoethyl p-toluenesulfonate or ethyl p-toluenesulfonate. The chloroethyl group provides a distinct balance of electrophilicity and stability compared to more reactive bromo or iodo analogs, impacting reaction selectivity and side-product formation [1]. Furthermore, mechanistic studies demonstrate that the tosylate leaving group in this specific compound, when part of a chloroformate-type structure, exhibits a unique solvolytic behavior (dominant bimolecular carbonyl-addition pathway) that differs from the kinetics of the corresponding chloride or from simpler alkyl tosylates [2]. A procurement decision based on in-class substitution without these quantitative data can lead to altered reaction kinetics, lower yields, or unexpected impurity profiles, as highlighted by comparative studies on its synthesis .

Attribute Target Compound Common Substitute
Leaving Group Tosylate (highly effective)
Chloride (reduced reactivity, may shift kinetics)
Halide Moiety Chloro (balanced electrophilicity)
Bromo (higher reactivity, may increase side products)

Quantitative Evidence for Selecting 2-Chloroethyl p-toluenesulfonate over Analogs


Higher Selectivity in Halide Exchange: Product Ratio vs. 2-Bromoethyl Analog

In a halide-exchange synthesis, the reaction to produce 2-chloroethyl p-toluenesulfonate from a mixed dihalide (2-bromo-1-chloroethane) demonstrates high selectivity for the desired chloroethyl product over the bromoethyl analog. The reaction mixture was shown by NMR to contain only 5% of the competing 2-bromoethyl p-toluenesulfonate ester, with the balance being the target compound and traces of starting materials [1].

Halide Exchange Selectivity
Head-to-head
Target product dominant; only ~5% bromo analog detected
Supports cleaner reaction profile vs. bromo analog.
Based on NMR analysis of reaction mixture from mixed dihalide.
Organic Synthesis Halide Exchange Selectivity

Superior Leaving Group Performance: Tosylate vs. Chloride in Solvolysis Kinetics

The rate of solvolysis of 2-chloroethoxycarbonyl p-toluenesulfonate (compound 5) is compared directly to its structural analog, 2-chloroethoxycarbonyl chloride (compound 3). Across a range of 21 solvents at 25.0 °C, the rate ratio (kOTs)5/(kCl)3 is consistently slightly higher than unity, demonstrating that the tosylate is a superior leaving group compared to chloride in this specific molecular framework [1].

Leaving Group Performance
Head-to-head
kOTs/kCl > 1 across 21 solvents at 25.0 °C
Reported faster solvolysis relative to chloride analog.
Extended Grunwald-Winstein analysis supports bimolecular pathway.
Physical Organic Chemistry Solvolysis Leaving Groups

Quantitative Yield: A Defined Route for High-Purity Procurement

A defined synthetic route for 2-chloroethyl p-toluenesulfonate is reported to produce the compound in analytically pure form with a quantitative (100%) yield . This contrasts with alternative or more complex syntheses that may result in lower yields or require extensive purification. This data point is critical for evaluating supplier capabilities and expected purity of incoming material for applications such as analytical method development where high purity is essential .

Synthetic Yield
Reported
Quantitative (100%) yield to analytically pure product
Provides benchmark for supplier material quality review.
Yield reported for a specific route; supplier performance may vary.
Organic Synthesis Process Chemistry Analytical Standard

Proven Utility as a Genotoxic Impurity Reference Standard

2-Chloroethyl p-toluenesulfonate (CEPTS) is specifically identified and quantified as a potential genotoxic impurity (GTI) in the antitussive API cloperastine fendizoate. Validated HPLC-DAD and GC-MS methods were developed to control its levels, with a threshold of toxicological concern (TTC) of 1.5 μg/day . This is a concrete, application-specific differentiation. While other sulfonate esters like methyl p-toluenesulfonate (MPTS) are also monitored, CEPTS is a distinct target analyte, confirming its relevance and the necessity of having a pure reference standard for quality control in pharmaceutical manufacturing.

GTI Reference Standard
Analytical context
Target analyte in cloperastine fendizoate; TTC 1.5 μg/day
Supports procurement as a specific impurity reference standard.
Separated from MPTS via HPLC-DAD/GC-MS; ICH guideline context.
Analytical Chemistry Pharmaceutical Analysis Genotoxic Impurities

Distinct Reaction Mechanism: Bimolecular Carbonyl-Addition Pathway

Analysis using the extended Grunwald-Winstein equation on the solvolysis rate constants for 2-chloroethoxycarbonyl p-toluenesulfonate reveals a dominant bimolecular carbonyl-addition pathway in nucleophilic solvents [1]. This is a class-level inference: the mechanism is typical for this type of activated tosylate, but contrasts with other alkylating agents that may proceed via unimolecular (SN1) or different bimolecular (SN2) mechanisms. The l/m sensitivity ratios support this mechanistic assignment [1].

Reaction Mechanism
Class-level
Dominant bimolecular carbonyl-addition pathway in nucleophilic solvents
Mechanism context guides solvent selection and product prediction.
Inferred from Grunwald-Winstein l/m sensitivity parameters.
Mechanistic Chemistry Solvolysis Reaction Pathways

Validated Application Scenarios for 2-Chloroethyl p-toluenesulfonate Based on Evidence


Selective Introduction of the 2-Chloroethoxy Moiety in Complex Molecule Synthesis

When a synthetic route requires the installation of a 2-chloroethyl group with high fidelity and minimal competing reactions, 2-chloroethyl p-toluenesulfonate is the preferred reagent. The high selectivity demonstrated in halide-exchange reactions (producing only ~5% of the bromoethyl analog) provides confidence in achieving a cleaner reaction profile compared to using alternative reagents like 2-bromoethyl tosylate [1]. Furthermore, the quantitatively superior leaving group ability of the tosylate versus a chloride, as shown by solvolysis rate ratios [2], ensures efficient alkylation under mild conditions.

Use as a Certified Reference Standard for Genotoxic Impurity (GTI) Monitoring in Pharmaceuticals

For analytical development and quality control (QC) laboratories in the pharmaceutical industry, 2-chloroethyl p-toluenesulfonate is not a generic reagent but a specific, named analyte. It is a known genotoxic impurity in certain APIs, such as cloperastine fendizoate, and its control at low levels is mandated by ICH guidelines . Procurement of a high-purity lot is essential for its use as a reference standard in validated HPLC-DAD or GC-MS methods. The documented high-yield synthetic route supports the availability of material with sufficient purity for this exacting application.

Investigations into Solvolysis and Nucleophilic Substitution Mechanisms

Researchers focused on physical organic chemistry and reaction mechanism elucidation will find 2-chloroethyl p-toluenesulfonate, particularly its derivative 2-chloroethoxycarbonyl p-toluenesulfonate, to be a well-characterized probe molecule. Its solvolytic behavior, which exhibits a dominant bimolecular carbonyl-addition pathway, is quantified by distinct Grunwald-Winstein parameters [2]. This compound's well-defined kinetics make it a superior choice over less-characterized analogs for studies aimed at understanding solvent effects, leaving group abilities, or designing new reaction pathways.

Synthesis of Advanced Functional Materials and Polymer Precursors

In materials science, 2-chloroethyl p-toluenesulfonate serves as a versatile building block. Its dual functionality allows it to act as an electrophilic linker or to introduce a functional handle (the chloroethyl group) onto polymer backbones or small-molecule scaffolds. The documented high synthetic yield and predictable, selective reactivity [1] are key advantages for scaling up the synthesis of advanced intermediates or monomers, ensuring reproducible material properties.

Application
Selection Property
Validation Focus
Chloroethylation in complex synthesis
Halide exchange selectivity profile
Minimal bromo analog side-product formation
GTI monitoring in pharmaceutical QC
Identity and purity as reference standard
HPLC/GC-MS method specificity verification
Solvolysis mechanistic studies
Well-characterized leaving group kinetics
Grunwald-Winstein parameter benchmarking
Functional material and monomer synthesis
Predictable bifunctional electrophilic reactivity
Reproducible synthetic yield and material properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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